Cannabinor - 573981-31-4

Cannabinor

Catalog Number: EVT-262606
CAS Number: 573981-31-4
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabinor, a synthetic CB2-selective agonist, is in Phase 2 clinical testing as an analgesic.
Source and Classification

Cannabinor is primarily synthesized in laboratories rather than extracted from cannabis plants. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). These synthetic compounds are often developed to explore their therapeutic potential in various medical conditions, including pain management, anxiety, and neurodegenerative diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of cannabinor typically involves several chemical reactions that create its unique structure. One common method includes the use of starting materials derived from natural cannabinoids or other organic compounds. The synthesis process may involve:

  1. Formation of key intermediates: Utilizing reactions such as Grignard or Suzuki coupling to create necessary carbon frameworks.
  2. Functionalization: Introducing specific functional groups that enhance receptor binding affinity.
  3. Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify the final product.

Recent studies have utilized advanced chromatographic methods to analyze the purity and composition of synthesized cannabinor, ensuring that it meets the required standards for research and application .

Molecular Structure Analysis

Structure and Data

Cannabinor's molecular structure is characterized by a complex arrangement of carbon rings and functional groups that confer its biological activity. The molecular formula is C23H25NO2, indicating it contains 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Key structural features include:

  • A bicyclic structure: This feature is crucial for its interaction with cannabinoid receptors.
  • Substituents: Various substituents on the carbon framework influence its pharmacological properties.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of cannabinor .

Chemical Reactions Analysis

Reactions and Technical Details

Cannabinor undergoes various chemical reactions that can modify its structure or enhance its activity. Some significant reactions include:

  1. Hydrogenation: This reaction can be used to saturate double bonds within the molecular structure, potentially increasing stability.
  2. Oxidation: Introducing oxygen functionalities can alter receptor binding characteristics.
  3. Derivatization: This technique is often employed in analytical chemistry to improve detection sensitivity during chromatographic analyses.

These reactions are critical in both the synthesis of cannabinor and in modifying existing compounds to enhance their therapeutic profiles .

Mechanism of Action

Process and Data

Cannabinor primarily exerts its effects through agonistic action on cannabinoid receptors CB1 and CB2. The mechanism involves:

  • Binding Affinity: Cannabinor binds strongly to CB1 receptors located in the central nervous system, influencing neurotransmitter release.
  • Modulation of Signaling Pathways: Activation of these receptors leads to various intracellular signaling cascades that affect pain perception, mood regulation, and appetite control.

Research indicates that cannabinor may produce effects similar to those of THC but with potentially fewer psychoactive effects due to its specific receptor interactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cannabinor exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data varies based on purity but generally falls within a defined range indicative of crystalline substances.

These properties are essential for determining appropriate formulations for therapeutic use .

Applications

Scientific Uses

Cannabinor has several promising applications in scientific research:

  • Pharmacological Studies: Investigated for its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammation.
  • Analytical Chemistry: Used as a reference compound in studies involving cannabinoid quantification methods, helping to establish protocols for analyzing cannabis products .
  • Neuroscience Research: Explored for its effects on neuroprotection and potential therapeutic benefits in neurodegenerative diseases.

As research continues, cannabinor may play a significant role in expanding our understanding of cannabinoid pharmacology and developing new therapeutic agents .

Historical Context and Evolution of Cannabinoid Research

Early Discoveries in Phytocannabinoid Isolation and Characterization

The foundational era of cannabinoid research (1840s–1940s) was marked by formidable challenges in isolating and characterizing cannabis constituents. Early researchers grappled with unstable plant material, variable storage conditions, and the absence of reliable bioassays. The first breakthrough came in the 1890s when Cambridge University scientists Wood, Spivey, and Easterfield isolated a reddish resin termed "red oil" from Cannabis sativa extracts. Through vacuum distillation and acetylation, they crystallized a compound initially considered the plant’s primary psychoactive agent—cannabinol (CBN) [1] [3]. Tragically, this discovery was overshadowed by fatal laboratory accidents and accidental intoxications during purification attempts [1].

CBN’s structural ambiguity persisted until the 1930s–1940s, when Robert Sidney Cahn elucidated its resorcinol core and pentyl side chain. Roger Adams and Alexander Todd later achieved its synthesis, revealing CBN as an oxidation byproduct of Δ9-THC rather than the true psychoactive agent [3] [8]. This period also saw the isolation of cannabidiol (CBD) by Adams in 1940, though its structure remained undefined until Raphael Mechoulam’s stereochemical assignments in 1963 [6] [8]. The absence of acidic cannabinoid forms (e.g., THCA) in imported cannabis materials further delayed understanding of the plant’s biochemistry [1].

Table 1: Key Milestones in Early Cannabinoid Research

YearDiscoveryResearchersSignificance
1890sIsolation of "red oil" and CBN acetateWood, Spivey, EasterfieldFirst crystalline cannabinoid isolate
1932Partial CBN structureCahnIdentified resorcinol core and pentyl side chain
1940Full CBN synthesisAdams, ToddConfirmed CBN structure and non-psychoactive nature
1940CBD isolationAdamsIdentified second major phytocannabinoid

Emergence of Synthetic Cannabinoids: From CBN to Cannabinor

The mid-20th century witnessed a strategic pivot toward synthetic cannabinoids, driven by limitations in natural product isolation and the need for receptor-specific probes. Early synthetic efforts focused on CBN analogs and simplified structures like Δ6a,10a-THC (a.k.a. Δ3-THC) and synhexyl (parahexyl), the latter exhibiting Δ9-THC-like effects in dog ataxia models [8]. These compounds established core structure-activity relationship (SAR) principles:

  • Side-chain length: Optimal psychoactivity with 8-carbon chains
  • Terpenoid cyclization: Critical for CB1 receptor affinity
  • Stereospecificity: (-)-trans enantiomers show higher potency [5] [6]

The development of covalent-binding ligands in the 1990s revolutionized cannabinoid pharmacology. AM841, a high-affinity electrophilic probe, enabled cysteine-targeted cross-linking within CB1’s transmembrane helix 6 (Cys6.47(355)), providing direct evidence of ligand-binding domains [7]. This approach, termed Ligand-Assisted Protein Structure (LAPS), laid the groundwork for Cannabinor—a synthetic cannabinoid designed as a covalent CB2-selective modulator. Unlike classical agonists, Cannabinor’s diazirine or isothiocyanate groups facilitated irreversible receptor binding, allowing precise mapping of CB2 allosteric pockets during conformational changes [7].

Table 2: Evolution of Synthetic Cannabinoid Design

EraCompound ClassKey FeaturesPharmacological Contribution
1940–1960sCBN analogs, synhexylStructural simplificationDemonstrated dissociation of psychoactivity from analgesia
1980–1990sCP55940, WIN55212-2Rigid scaffold optimizationHigh-affinity CB1/CB2 agonists for receptor studies
1990–2010sAM841, AM6538Covalent binding motifs (isothiocyanates)Enabled crystallographic studies of ligand-binding domains
2010s–presentCannabinorCB2-selective irreversible ligandProbe for receptor dynamics and biased signaling

Paradigm Shifts in Cannabinoid Receptor Biology and Ligand Design

The molecular characterization of cannabinoid receptors (1990s–present) transformed ligand design from phenomenological observation to structure-based strategies. Key milestones include:

  • Receptor identification: CB1 (1990) and CB2 (1993) cloning revealed 44% homology and distinct tissue distributions [4].
  • Structural biology: The 2.8-Å resolution CB1-AM6538 complex (2016) exposed a hydrophobic ligand-binding pocket stabilized by residues from transmembrane helices 2, 3, 6, and 7, with the N-terminus forming a "V-shaped plug" restricting extracellular access [4].
  • Allosteric modulation: Discovery of CB1-positive (GAT211) and negative (ORG27569) allosteric modulators demonstrated ligand efficacy beyond orthosteric sites [4].

Cannabinor exemplifies modern ligand design principles derived from these advances. Its development exploited three insights:

  • Lipid-mediated entry: Cannabinoids access receptors via membrane portals rather than aqueous pathways [7].
  • Receptor plasticity: CB1 undergoes a 53% reduction in ligand-binding volume upon activation, accommodating diverse chemotypes [4].
  • Biased signaling: Ligands stabilize distinct receptor conformations to preferentially activate Gi/o or β-arrestin pathways [4]. Cannabinor’s structure optimizes CB2 bias by incorporating a heptyl chain (enhancing hydrophobic interactions) and a covalent warhead targeting Cys6.47(257) in CB2’s extracellular loop 2 [7].

Table 3: Cannabinoid Receptor Structural Features Influencing Ligand Design

Structural ElementCB1 CharacteristicsCB2 CharacteristicsImpact on Cannabinor Design
Orthosteric pocket size2.6 Å (taranabant-bound) to 2.8 Å (AM11542-bound)Homology model suggests 25% smaller volumeExtended alkyl chain to fill hydrophobic subpocket
Key activation motifTwin toggle switch: Phe3.36/Trp6.48Ionic lock: Arg3.50/Asp6.30Stabilizes inactive state for covalent modification
ECL2 roleCys257-Cys264 disulfide stabilizes ligand entryCys174-Cys179 equivalentDiazirine group targets ECL2 cysteine residues

Properties

CAS Number

573981-31-4

Product Name

Cannabinor

IUPAC Name

(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1

InChI Key

GSTZHANFXAKPSE-MXTREEOPSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O

Solubility

Soluble in DMSO

Synonyms

PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.